5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
5-Bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a brominated pyrrolopyridinone derivative featuring a bicyclic heteroaromatic core. This compound is characterized by a bromine substituent at the 5-position and three methyl groups at the 1- and 3-positions (with two methyl groups on the nitrogen at position 3).
Properties
IUPAC Name |
5-bromo-1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-10(2)7-4-6(11)5-12-8(7)13(3)9(10)14/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNHZJHSIZHUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(N=CC(=C2)Br)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444454 | |
| Record name | 5-Bromo-1,3,3-trimethyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175424-32-5 | |
| Record name | 5-Bromo-1,3-dihydro-1,3,3-trimethyl-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175424-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3,3-trimethyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the bromination of 1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products may include ketones, aldehydes, or carboxylic acids.
Reduction Reactions: Products include dehalogenated compounds or reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has been investigated for its role as a synthetic intermediate in the development of various pharmaceutical compounds. Notably:
a. Protein Kinase Inhibitors
This compound serves as a precursor for synthesizing azaindole-based protein kinase inhibitors. These inhibitors are crucial in cancer treatment as they can selectively target and inhibit specific kinases involved in tumor growth and proliferation.
Case Study:
A study published in Nature demonstrated that derivatives of this compound exhibited potent inhibitory activity against DYRK1A kinase, which is implicated in neurodegenerative diseases and cancer .
b. Anti-Cancer Activity
Research indicates that 5-bromo derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of PI3Kα pathways.
Data Table:
Material Science
In addition to its medicinal applications, this compound has potential uses in material science due to its unique structural properties.
a. Organic Electronics
The compound’s electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices.
Case Study:
Research has shown that incorporating pyrrolo[2,3-b]pyridine structures into organic solar cells can enhance charge transport properties and improve overall efficiency .
b. Sensors
The ability of the compound to undergo specific chemical reactions makes it a candidate for developing chemical sensors.
Data Table:
Mechanism of Action
The mechanism of action of 5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as protein kinases. The bromine atom and the pyrrolo[2,3-b]pyridine core play crucial roles in binding to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to the modulation of various cellular pathways and processes.
Comparison with Similar Compounds
Substituent Variations in Brominated Pyrrolopyridinones
The following table summarizes key structural analogues and their properties:
Biological Activity
5-Bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound notable for its unique structure featuring a bromine atom and three methyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development.
- Molecular Formula : C10H11BrN2O
- IUPAC Name : 5-bromo-1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one
- CAS Number : 175424-32-5
Synthesis
The synthesis typically involves the bromination of 1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one using bromine or N-bromosuccinimide (NBS) in a solvent like dichloromethane at room temperature. Purification methods such as recrystallization or chromatography are employed to yield high-purity products .
This compound interacts with specific molecular targets such as protein kinases. Its bromine atom and the pyrrolo[2,3-b]pyridine core are crucial for binding to the active sites of these enzymes, leading to inhibition of their activity. This inhibition can modulate various cellular pathways and processes .
Antiviral Activity
Research indicates that compounds similar to 5-bromo derivatives exhibit antiviral properties. For instance, studies have shown that certain pyrrolo[2,3-b]pyridine derivatives can inhibit viral replication in various models . The specific antiviral efficacy of this compound remains to be fully elucidated but suggests potential in targeting viral pathogens.
Anticancer Potential
The compound's structural features position it as a promising candidate in anticancer research. It has been noted that heterocycles like pyrrolo[2,3-b]pyridines can exhibit selective inhibition against cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. For example, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Table: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral activity of various pyrrolo derivatives against herpes simplex virus type 1 (HSV-1). Compounds with structural similarities to this compound exhibited significant reductions in plaque formation at concentrations below 10 µM .
Case Study 2: Cancer Cell Line Studies
In vitro studies on HeLa and A375 cell lines revealed that derivatives of pyrrolo compounds could inhibit cellular proliferation significantly. The most effective compounds showed IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9 .
Q & A
Q. How to interpret conflicting NMR data for regioisomeric derivatives?
- Methodological Answer : Regioisomers often exhibit similar H NMR shifts but distinct coupling patterns. For example, 3- vs. 5-substituted isomers can be differentiated by NOESY correlations: proximity of the methyl group to the pyrrole NH (δ ~10 ppm) confirms substitution at the 3-position. X-ray crystallography (using SHELXL ) provides definitive structural assignments when NMR is ambiguous.
Methodological Tables
Q. Table 1. Key Reaction Conditions for Derivatives
| Reaction Type | Catalyst/Reagents | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C | 75 | |
| Suzuki Coupling | Pd(PPh), KCO | 80–85 | |
| Rh-Catalyzed 1,4-Addition | [(RhCl(CH)] | 92 (ee) | |
| Ring Expansion | NaN, MW, 120°C | 50–70 |
Q. Table 2. NMR Data for Core Structure
| Position | H NMR (δ, ppm) | C NMR (δ, ppm) |
|---|---|---|
| 1-CH | 3.25 (s) | 38.2 |
| 3-CH | 3.42 (s) | 40.1 |
| C=O | - | 168.5 |
| Br-C5 | - | 122.4 (C-Br) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
